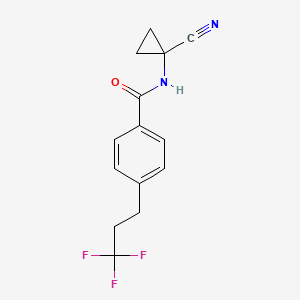

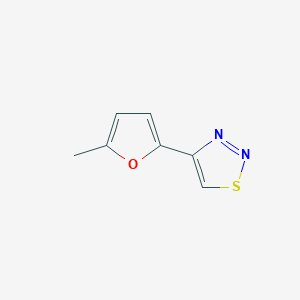

![molecular formula C17H13N3O3S3 B2484339 Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 681159-66-0](/img/structure/B2484339.png)

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are a type of organic compound that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Anticancer Properties

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate exhibits promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistic studies suggest interference with key cellular pathways, making it a candidate for further drug development .

Antimicrobial Activity

This compound demonstrates antimicrobial properties against bacteria, fungi, and even drug-resistant strains. Its unique structure likely contributes to its efficacy. Researchers have explored its use as an alternative to existing antibiotics, especially in the face of rising antibiotic resistance .

Photovoltaic Applications

The conjugated system within Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate makes it interesting for organic photovoltaic devices. Its electron-donating and accepting moieties facilitate charge separation, potentially enhancing solar cell efficiency .

Organic Light-Emitting Diodes (OLEDs)

Researchers have explored this compound as a potential emitter in OLEDs. Its fluorescence properties, high quantum yield, and stability make it an attractive candidate for next-generation displays and lighting technologies .

Electrochemical Sensors

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate has been investigated for its electrochemical sensing capabilities. Its redox behavior and selectivity toward specific analytes make it suitable for detecting environmental pollutants or biomolecules .

Materials Science: Organic Semiconductors

As an organic semiconductor, this compound can be incorporated into thin-film transistors (TFTs) and other electronic devices. Its charge transport properties and film-forming abilities contribute to its potential in flexible electronics and wearable technology .

作用機序

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets and their roles would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives generally interact with their targets through the thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways depending on their biological activity . For instance, thiazole derivatives with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation or induce apoptosis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, which would result in various molecular and cellular effects . For instance, thiazole derivatives with antitumor activity may result in cell death, while those with anti-inflammatory activity may reduce inflammation .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-(1,3-benzothiazole-2-carbonylamino)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S3/c1-3-23-16(22)12-8(2)11-14(25-12)20-17(26-11)19-13(21)15-18-9-6-4-5-7-10(9)24-15/h4-7H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAGNOBCECHIDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2484256.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2484264.png)

![7-Chloro-2-formylbenzo[b]furan](/img/structure/B2484265.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2484267.png)

![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2484276.png)

![6-[(3,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B2484279.png)